molecular formula C10H7ClN2O2 B13026142 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid

5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B13026142
M. Wt: 222.63 g/mol
InChI Key: BKNFILWQGXKFAJ-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions, which introduces the chlorine atom at the 5-position of the pyrazole ring . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield pyrazoline derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution: Formation of 5-substituted pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of pyrazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and the preparation of functionalized materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated as inhibitors of specific enzymes and receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the formulation of agrochemicals, such as herbicides and insecticides. It is also employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific derivative and its intended application[3][3].

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine atom at the 5-position.

    5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Contains a methyl group at the 3-position instead of a hydrogen atom.

    5-Chloro-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the phenyl group at the 3-position.

Uniqueness

5-Chloro-3-phenyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the chlorine atom at the 5-position and the phenyl group at the 3-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-chloro-3-phenyl-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c11-9-7(10(14)15)8(12-13-9)6-4-2-1-3-5-6/h1-5H,(H,12,13)(H,14,15)

InChI Key

BKNFILWQGXKFAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2C(=O)O)Cl

Origin of Product

United States

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